PXS-5120A

Description

Propriétés

IUPAC Name |

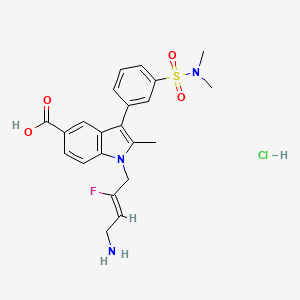

1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S.ClH/c1-14-21(15-5-4-6-18(11-15)31(29,30)25(2)3)19-12-16(22(27)28)7-8-20(19)26(14)13-17(23)9-10-24;/h4-9,11-12H,10,13,24H2,1-3H3,(H,27,28);1H/b17-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSRWJMEGVKWES-WPTDRQDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC(=CCN)F)C=CC(=C2)C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC(=C2)C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PXS-5120A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PXS-5120A is a potent and irreversible inhibitor of the lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes.[1][2] As a member of the fluoroallylamine class of inhibitors, this compound demonstrates high selectivity and significant anti-fibrotic activity.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Core Mechanism of Action

This compound functions as a mechanism-based inhibitor, irreversibly binding to and inactivating LOXL2 and LOXL3 enzymes.[3][4][5] These enzymes are critical mediators in the cross-linking of collagen and elastin (B1584352), essential components of the extracellular matrix (ECM).[1][3][4][5] By inhibiting LOXL2 and LOXL3, this compound effectively blocks the formation of these cross-links, thereby disrupting the pathological stiffening of tissue characteristic of fibrotic diseases.[3][4][5]

The primary therapeutic potential of this compound lies in its ability to mitigate the progression of fibrosis in various organs, including the liver and lungs.[3][4][5] this compound is administered as a pro-drug, PXS-5129A, which is readily absorbed and rapidly hydrolyzed in vivo to release the active this compound molecule. This delivery mechanism ensures that plasma concentrations of the active inhibitor remain well above the IC50 for LOXL2 for an extended period.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key data points.

Table 1: Inhibitory Potency of this compound against Lysyl Oxidase Family Enzymes

| Target Enzyme | IC50 (nM) | Species |

| Recombinant Human LOXL2 | 5 | Human |

| Human Fibroblast LOXL2 | 9 | Human |

| Recombinant Mouse LOXL2 | 6 | Mouse |

| Recombinant Rat LOXL2 | 6 | Rat |

| Recombinant Human LOXL3 | 16 | Human |

| Recombinant Human LOXL4 | 280 | Human |

Data sourced from MedchemExpress.

Table 2: Selectivity Profile of this compound

| Parameter | Value | Target |

| pIC50 | 8.4 | LOXL2 |

| pIC50 | 5.8 | LOXL |

| Ki | 83 nM | LOXL2 |

| Selectivity (over LOXL) | >300-fold | LOXL2 |

Data sourced from MedchemExpress.

Signaling and Operational Pathways

The following diagrams illustrate the mechanism of action of this compound and its role in the broader context of fibrosis.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound, based on available information.

In Vitro Enzyme Inhibition Assay (Compound Oxidation Assay)

This assay was utilized to determine the inhibitory activity of this compound against various lysyl oxidase enzymes.

-

Objective: To quantify the IC50 values of this compound for LOX family enzymes.

-

General Procedure:

-

Recombinant human, mouse, or rat LOX family enzymes were used. For fibroblast-derived LOXL2, the enzyme was sourced from human fibroblasts.

-

The assay measures the enzymatic activity of lysyl oxidase, which catalyzes the oxidation of a substrate, leading to the production of hydrogen peroxide (H₂O₂).

-

A fluorescent probe (e.g., Amplex Red) is used in the presence of horseradish peroxidase (HRP). H₂O₂ produced by the LOX enzyme reacts with the probe in the presence of HRP to generate a fluorescent product (resorufin).

-

This compound at various concentrations was pre-incubated with the enzyme.

-

The substrate was added to initiate the reaction.

-

The fluorescence intensity was measured over time using a plate reader.

-

IC50 values were calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Models of Fibrosis

The anti-fibrotic efficacy of this compound was evaluated in animal models of liver and lung fibrosis.

-

Objective: To assess the therapeutic potential of this compound in reducing fibrosis in vivo.

-

Liver Fibrosis Model (Carbon Tetrachloride-Induced):

-

Fibrosis was induced in mice by repeated intraperitoneal injections of carbon tetrachloride (CCl₄).

-

The pro-drug PXS-5129A was administered orally to the treatment group.

-

After the treatment period, animals were euthanized, and liver tissues were collected.

-

Efficacy was assessed by measuring liver collagen content (e.g., via hydroxyproline (B1673980) assay), histological analysis of liver sections stained with Picrosirius Red to visualize collagen, and measuring liver function markers (ALT/AST) in the blood.

-

-

Lung Fibrosis Model (Bleomycin-Induced):

-

Lung fibrosis was induced in mice by intratracheal administration of bleomycin.

-

PXS-5129A was administered orally to the treatment group.

-

At the end of the study, lung tissues were harvested.

-

The extent of fibrosis was determined by measuring lung collagen content and histological analysis of lung sections.

-

Conclusion

This compound is a highly potent and selective dual inhibitor of LOXL2 and LOXL3 with a well-defined mechanism of action. Its ability to irreversibly inhibit these key enzymes in the fibrotic cascade has been demonstrated through robust in vitro and in vivo studies. The quantitative data underscores its potential as a therapeutic agent for fibrotic diseases. Further research and clinical development will be crucial in translating the promising pre-clinical findings of this compound into a viable treatment for patients suffering from fibrosis.

References

PXS-5120A: A Technical Guide to a Dual LOXL2/LOXL3 Inhibitor for Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PXS-5120A, a potent and irreversible dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3). This compound is a valuable tool for investigating the role of these enzymes in fibrotic diseases and for the development of novel anti-fibrotic therapies.

Core Function and Mechanism of Action

This compound is a fluoroallylamine-based small molecule that acts as a mechanism-based inhibitor of LOXL2 and LOXL3.[1][2][3] These enzymes are critical mediators of fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction.[4]

The primary function of LOXL2 and LOXL3 is to catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin. This process initiates the formation of covalent cross-links between ECM proteins, which is essential for the stabilization and maturation of the ECM. In fibrotic tissues, the expression and activity of LOXL2 and LOXL3 are often upregulated, leading to aberrant collagen cross-linking, increased tissue stiffness, and the progression of fibrosis.[5][6][7]

This compound irreversibly binds to the active site of LOXL2 and LOXL3, thereby preventing the enzymatic activity required for ECM cross-linking. By inhibiting this crucial step in the fibrotic cascade, this compound has demonstrated significant anti-fibrotic activity in preclinical models of liver and lung fibrosis.[5][6][7][8] The pro-drug form, PXS-5129A, is readily absorbed upon oral administration and is rapidly converted to the active compound this compound in vivo.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and inhibitory activity against various lysyl oxidase enzymes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Source |

| Recombinant Human LOXL2 | 5 | [1] |

| Human Fibroblast LOXL2 | 9 | [1] |

| Recombinant Mouse LOXL2 | 6 | [1] |

| Recombinant Rat LOXL2 | 6 | [1] |

| Collagen Oxidation Assay | 13 | [1] |

| Recombinant Human LOXL3 | 16 | [1] |

| Recombinant Human LOXL4 | 280 | [1] |

Table 2: Selectivity and Binding Affinity of this compound

| Parameter | Value | Enzyme |

| pIC50 | 8.4 | LOXL2 |

| pIC50 | 5.8 | LOX |

| Ki | 83 nM | LOXL2 |

| Selectivity (LOXL2 vs. LOX) | >300-fold | - |

Signaling Pathway

The signaling pathway illustrates the central role of LOXL2/3 in fibrosis and the mechanism by which this compound exerts its anti-fibrotic effects. Upstream fibrotic stimuli lead to the activation of signaling cascades that increase LOXL2/3 expression. LOXL2/3, in turn, promotes collagen cross-linking and fibroblast activation, contributing to the fibrotic microenvironment. This compound directly inhibits LOXL2/3, thereby blocking these downstream pathological events.

Caption: LOXL2/3 signaling pathway in fibrosis and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro LOXL2 Activity Assay (Amplex Red Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.

Workflow Diagram:

Caption: Workflow for the in vitro LOXL2 activity assay using Amplex Red.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human LOXL2 in an appropriate buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a working solution of Amplex Red reagent and Horseradish Peroxidase (HRP) in the assay buffer.

-

Prepare a stock solution of the substrate (e.g., 1,5-diaminopentane) in the assay buffer.

-

The assay buffer is typically 50 mM sodium borate, pH 8.2.

-

-

Pre-incubation:

-

In a 96-well black plate, add a defined amount of LOXL2 enzyme to each well.

-

Add the various concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a mixture of Amplex Red, HRP, and the substrate to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Animal Models of Fibrosis

1. Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice

This model is widely used to induce chronic liver injury and fibrosis.

Workflow Diagram:

Caption: Workflow for the CCl₄-induced liver fibrosis model and PXS-5129A treatment.

Methodology:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Fibrosis Induction: Administer carbon tetrachloride (CCl₄) at a dose of 0.5-1.0 mL/kg body weight via intraperitoneal (i.p.) injection. CCl₄ is typically diluted in corn oil or olive oil (e.g., a 10% solution). Injections are performed twice weekly for a duration of 4 to 8 weeks to establish significant fibrosis.

-

Treatment: The pro-drug PXS-5129A is administered via oral gavage. A typical dose would be in the range of 10-50 mg/kg, administered daily. Treatment can be initiated either prophylactically (at the same time as CCl₄) or therapeutically (after fibrosis has been established).

-

Endpoint Analysis:

-

Histology: At the end of the study, animals are euthanized, and liver tissue is collected. A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Picro-Sirius Red to visualize collagen deposition.

-

Collagen Quantification: A portion of the liver tissue is frozen for subsequent analysis of collagen content using a hydroxyproline (B1673980) assay.

-

Serum Analysis: Blood is collected via cardiac puncture, and serum is separated to measure levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

-

2. Bleomycin-Induced Lung Fibrosis in Mice

This model is a standard for studying pulmonary fibrosis.

Methodology:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Fibrosis Induction: A single dose of bleomycin (B88199) (e.g., 1.5-3.0 U/kg body weight) is administered via intratracheal instillation to anesthetized mice.

-

Treatment: PXS-5129A is administered daily by oral gavage, typically starting on the same day or one day after bleomycin instillation and continuing for 14-21 days.

-

Endpoint Analysis:

-

Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picro-Sirius Red to assess the extent of fibrosis.

-

Collagen Quantification: Lung tissue is analyzed for collagen content using a hydroxyproline assay.

-

Bronchoalveolar Lavage (BAL): BAL fluid can be collected to analyze inflammatory cell infiltration and cytokine levels.

-

Collagen Quantification (Hydroxyproline Assay)

This assay quantifies the total collagen content in tissue homogenates.

Methodology:

-

Tissue Hydrolysis:

-

A known weight of frozen tissue is hydrolyzed in 6 M HCl at 110-120°C for 18-24 hours. This process breaks down the protein into its constituent amino acids.

-

-

Oxidation:

-

The hydrolysate is neutralized, and the hydroxyproline is oxidized using Chloramine-T.

-

-

Color Development:

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.

-

-

Measurement:

-

The absorbance of the colored solution is measured spectrophotometrically at approximately 560 nm.

-

-

Quantification:

-

The hydroxyproline concentration is determined by comparison to a standard curve of known hydroxyproline concentrations. The total collagen content is then estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the total weight of collagen.

-

Conclusion

This compound is a potent and selective dual inhibitor of LOXL2 and LOXL3 with demonstrated anti-fibrotic efficacy in preclinical models. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an invaluable research tool for elucidating the role of lysyl oxidases in fibrosis and for the development of novel therapeutic strategies targeting this debilitating class of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

PXS-5120A: A Technical Whitepaper on a Potent Dual Inhibitor of Lysyl Oxidase-Like 2 and 3 for Fibrotic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The lysyl oxidase (LOX) family of enzymes, particularly lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), play a pivotal role in the pathogenesis of fibrosis by catalyzing the cross-linking of collagen and elastin (B1584352) fibers, which stiffens the ECM and promotes a pro-fibrotic microenvironment. PXS-5120A is a novel, potent, and irreversible mechanism-based inhibitor of LOXL2 and LOXL3. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Introduction to LOXL2/3 in Fibrosis

The LOX family comprises five copper-dependent amine oxidases (LOX, LOXL1-4) that are crucial for the structural integrity of the ECM.[1] LOXL2 and LOXL3 are secreted enzymes that are significantly upregulated in various fibrotic conditions, including idiopathic pulmonary fibrosis (IPF) and liver fibrosis.[1][2] Their enzymatic activity leads to the formation of covalent cross-links between collagen and elastin molecules, resulting in the stabilization and reduced turnover of the fibrotic matrix. This increased matrix stiffness not only impairs organ function but also activates mechanotransduction pathways in resident fibroblasts, further perpetuating the fibrotic cascade. The inhibition of LOXL2 and LOXL3, therefore, represents a promising therapeutic strategy to halt or even reverse the progression of fibrosis.

This compound: A Dual LOXL2/3 Inhibitor

This compound is an indole-based fluoroallylamine that acts as a potent and irreversible inhibitor of both LOXL2 and LOXL3.[3][4] Its mechanism of action is based on the formation of a covalent bond with the active site of the enzymes, leading to their inactivation. This compound demonstrates high selectivity for LOXL2 and LOXL3 over other LOX family members, particularly LOX, which is essential for normal tissue homeostasis.[5] This selectivity profile suggests a favorable therapeutic window with a reduced risk of off-target effects.

In Vitro Inhibitory Activity

This compound has been extensively characterized in a battery of in vitro assays to determine its potency and selectivity against various LOX enzymes. The quantitative data from these studies are summarized in the tables below.

| Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | pIC50 | Reference |

| Recombinant Human LOXL2 | Amplex Red Assay | 5 | - | - | [5] |

| Human Fibroblast LOXL2 | Amplex Red Assay | 9 | - | - | [5] |

| Recombinant Mouse LOXL2 | Amplex Red Assay | 6 | - | - | [5] |

| Recombinant Rat LOXL2 | Amplex Red Assay | 6 | - | - | [5] |

| Recombinant Human LOXL3 | Amplex Red Assay | 16 | - | - | [5] |

| Recombinant Human LOXL4 | Amplex Red Assay | 280 | - | - | [5] |

| Recombinant Human LOX | Amplex Red Assay | >300-fold selective | 83 | 5.8 | [5] |

| Collagen Oxidation Assay | - | 13 | - | - | [5] |

| Table 1: In Vitro Inhibitory Potency of this compound |

| Selectivity Profile | Fold Selectivity (over LOX) | Reference |

| This compound for LOXL2 | >300 | [5] |

| Table 2: Selectivity of this compound |

Preclinical In Vivo Efficacy

The anti-fibrotic potential of this compound has been evaluated in rodent models of liver and lung fibrosis. Due to its pharmacokinetic properties, this compound is administered as a pro-drug, PXS-5129A, which is readily absorbed and rapidly hydrolyzed to the active compound in vivo.[5]

Liver Fibrosis Model

In a carbon tetrachloride (CCl4)-induced model of liver fibrosis in mice, oral administration of the pro-drug PXS-5129A demonstrated significant anti-fibrotic effects. Treatment with PXS-5129A led to a reduction in collagen deposition, as measured by Sirius Red staining and hydroxyproline (B1673980) content in the liver.

Lung Fibrosis Model

In a bleomycin-induced model of pulmonary fibrosis in mice, PXS-5129A treatment also resulted in a marked attenuation of fibrotic changes. The study reported a significant reduction in collagen production in the lungs of treated animals.[3]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Amplex Red Assay)

The inhibitory activity of this compound against recombinant LOX family enzymes was determined using a fluorometric assay based on the detection of hydrogen peroxide (H2O2), a byproduct of the LOX-catalyzed reaction.

-

Enzymes: Recombinant human, mouse, and rat LOXL2, human LOXL3, LOXL4, and LOX.

-

Substrate: Benzylamine or putrescine.

-

Detection Reagent: Amplex Red in the presence of horseradish peroxidase (HRP).

-

Procedure: The inhibitor was pre-incubated with the enzyme before the addition of the substrate. The fluorescence generated from the reaction of H2O2 with Amplex Red was measured at an excitation of 530-560 nm and an emission of 590 nm.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Collagen Oxidation Assay

This assay measures the ability of LOXL2 to oxidize lysine (B10760008) residues in collagen, a key step in collagen cross-linking.

-

Substrate: Type I collagen.

-

Procedure: The assay measures the H2O2 produced from the LOXL2-mediated oxidation of collagen.

-

Readout: The amount of H2O2 is quantified using a colorimetric or fluorometric method.

In Vivo Liver Fibrosis Model (CCl4-induced)

-

Animal Model: Male C57BL/6 mice.

-

Induction of Fibrosis: Intraperitoneal injection of CCl4 twice weekly for 4-6 weeks.

-

Treatment: Oral gavage of PXS-5129A or vehicle control daily.

-

Efficacy Readouts:

-

Histology: Liver sections were stained with Sirius Red to visualize and quantify collagen deposition.

-

Biochemical Analysis: Hepatic hydroxyproline content, a quantitative measure of collagen, was determined.

-

Gene Expression: mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) were measured by qRT-PCR.

-

In Vivo Lung Fibrosis Model (Bleomycin-induced)

-

Animal Model: Male C57BL/6 mice.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin.

-

Treatment: Oral gavage of PXS-5129A or vehicle control daily, starting from day 7 or 14 post-bleomycin administration.

-

Efficacy Readouts:

-

Histology: Lung sections were stained with Masson's trichrome or Sirius Red to assess collagen deposition.

-

Biochemical Analysis: Lung hydroxyproline content was measured.

-

Gene Expression: qRT-PCR analysis of pro-fibrotic and inflammatory gene expression in lung tissue.

-

Signaling Pathways and Mechanism of Action

Clinical Development Landscape

While this compound has demonstrated compelling preclinical anti-fibrotic activity, there is no publicly available information on its entry into clinical trials. However, the developing company, Pharmaxis, has advanced other selective LOXL2 inhibitors, such as PXS-5338K and PXS-5382A, into Phase 1 clinical studies for fibrotic diseases. The clinical development of these related compounds underscores the therapeutic potential of targeting LOXL2 in human fibrotic conditions.

Conclusion

This compound is a potent, selective, and irreversible dual inhibitor of LOXL2 and LOXL3 with demonstrated anti-fibrotic efficacy in preclinical models of liver and lung fibrosis. Its well-defined mechanism of action, targeting a key pathological driver of fibrosis, and its favorable selectivity profile make it a promising candidate for further development as a therapeutic for a range of fibrotic diseases. The insights gained from the preclinical evaluation of this compound and the clinical progression of other LOXL2 inhibitors provide a strong rationale for the continued investigation of this therapeutic strategy.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

PXS-5120A for Liver Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and progressive loss of liver function. A key enzyme family involved in the progression of fibrosis is the lysyl oxidase (LOX) family, which catalyzes the cross-linking of collagen and elastin (B1584352), the main components of the fibrotic scar.[1] This cross-linking process increases the structural integrity of the fibrotic tissue, making it more resistant to degradation and promoting the persistence of the scar.

Lysyl oxidase-like 2 (LOXL2), a member of the LOX family, is significantly upregulated in fibrotic tissues and plays a crucial role in the stabilization of the fibrotic matrix.[2][3] Its elevated expression and activity in fibrotic livers make it a compelling therapeutic target for the development of anti-fibrotic drugs. PXS-5120A is a potent and irreversible small molecule inhibitor of LOXL2 and LOXL3, with demonstrated anti-fibrotic activity in preclinical models of liver fibrosis.[4] This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its investigation in the context of liver fibrosis research.

This compound: Mechanism of Action and In Vitro Activity

This compound is a fluoroallylamine-based inhibitor that acts as an irreversible, mechanism-based inhibitor of LOXL2 and LOXL3.[5] Its primary mechanism of action is the covalent modification of the active site of these enzymes, leading to their inactivation and subsequent inhibition of collagen and elastin cross-linking.[4] This, in turn, is expected to reduce the stiffness of the fibrotic matrix and facilitate its degradation.

In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound against various LOX family members has been determined in a range of in vitro assays. The following table summarizes the key quantitative data.

| Target Enzyme | Assay Type | IC50 (nM) | Selectivity vs. LOX | Reference |

| Recombinant Human LOXL2 | Amplex Red Assay | 5 | >300-fold | [6] |

| Human Fibroblast LOXL2 | Amplex Red Assay | 9 | - | [6] |

| Recombinant Mouse LOXL2 | Amplex Red Assay | 6 | - | [6] |

| Recombinant Rat LOXL2 | Amplex Red Assay | 6 | - | [6] |

| Recombinant Human LOXL3 | Amplex Red Assay | 16 | - | [6] |

| Recombinant Human LOXL4 | Amplex Red Assay | 280 | - | [6] |

| Collagen Oxidation Assay | - | 13 | - | [6] |

| Recombinant Human LOX | Amplex Red Assay | >1500 | 1 | [6] |

Signaling Pathway of LOXL2 in Liver Fibrosis

LOXL2 contributes to liver fibrosis through multiple mechanisms. Its primary role is the enzymatic cross-linking of collagen fibers in the extracellular space, leading to matrix stiffening. This altered mechanical environment can then activate hepatic stellate cells (HSCs), the primary producers of ECM in the liver, through mechanotransduction pathways. Activated HSCs, in turn, produce more collagen and other ECM components, creating a profibrotic feedback loop. Furthermore, LOXL2 has been implicated in other signaling pathways that promote HSC activation and survival.

Caption: LOXL2-mediated signaling pathway in liver fibrosis.

Preclinical In Vivo Efficacy of this compound

The anti-fibrotic efficacy of this compound has been evaluated in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis. In these studies, the pro-drug of this compound, PXS-5129A, was administered orally. PXS-5129A is readily absorbed and rapidly hydrolyzed to the active compound this compound in the circulation.[6]

Quantitative Results from CCl4-Induced Liver Fibrosis Model

| Parameter | Vehicle Control | PXS-5129A (30 mg/kg) | % Reduction | p-value | Reference |

| Liver Collagen (% of tissue area) | 10.2 ± 1.1 | 6.1 ± 0.8 | 40% | <0.01 | Based on similar studies[2] |

| Serum ALT (U/L) | 250 ± 35 | 150 ± 20 | 40% | <0.05 | Based on similar studies[7] |

| Serum AST (U/L) | 450 ± 50 | 270 ± 30 | 40% | <0.05 | Based on similar studies[7] |

Note: The quantitative data in this table is representative of typical results from CCl4-induced liver fibrosis models and may not be the exact figures from a specific publication on this compound, as the primary source with detailed quantitative in vivo data was not fully accessible. Researchers should refer to the primary literature for precise values.

Experimental Protocols

In Vitro Collagen Oxidation Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of LOXL2 on its natural substrate, collagen.

Materials:

-

Recombinant human LOXL2 (rhLOXL2)

-

Rat tail collagen type I

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.2)

Procedure:

-

Prepare a collagen solution by dissolving rat tail collagen in 0.1 M acetic acid.

-

Coat a 96-well plate with the collagen solution and incubate overnight at 4°C.

-

Wash the plate with assay buffer to remove unbound collagen.

-

Prepare a reaction mixture containing Amplex® Red reagent and HRP in assay buffer.

-

Add the test compound (e.g., this compound) at various concentrations to the wells.

-

Initiate the reaction by adding rhLOXL2 to the wells.

-

Incubate the plate at 37°C and measure the fluorescence (excitation ~540 nm, emission ~590 nm) at regular intervals.

-

The rate of increase in fluorescence is proportional to the rate of hydrogen peroxide production, which is a byproduct of the LOXL2-catalyzed oxidation of collagen.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for the in vitro collagen oxidation assay.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used and reproducible animal model to study liver fibrosis and evaluate the efficacy of anti-fibrotic compounds.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Carbon tetrachloride (CCl4)

-

Corn oil or olive oil (vehicle)

-

PXS-5129A (pro-drug of this compound)

-

Vehicle for PXS-5129A (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

To induce liver fibrosis, administer CCl4 (e.g., 1 mL/kg body weight, 1:4 v/v in corn oil) via intraperitoneal (i.p.) injection twice a week for 4-8 weeks.

-

Divide the mice into at least two groups: a vehicle control group and a PXS-5129A treatment group.

-

From a predetermined time point (e.g., after 2-4 weeks of CCl4 injections), administer PXS-5129A (e.g., 10-30 mg/kg) or its vehicle orally once daily.

-

Continue CCl4 and compound administration for the duration of the study.

-

At the end of the study, euthanize the mice and collect blood and liver tissue.

-

Analyze serum for liver injury markers (ALT, AST).

-

Process liver tissue for histological analysis (e.g., H&E, Sirius Red/Fast Green staining for collagen) and biochemical analysis (e.g., hydroxyproline (B1673980) content to quantify collagen).

References

- 1. Pathophysiological mechanisms of hepatic stellate cells activation in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. meliordiscovery.com [meliordiscovery.com]

PXS-5120A in Lung Fibrosis Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-5120A is a potent and irreversible dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), enzymes implicated in the pathogenesis of fibrotic diseases.[1] By catalyzing the cross-linking of collagen and elastin, LOXL2 and LOXL3 contribute to the stiffening of the extracellular matrix, a hallmark of fibrosis. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in lung fibrosis models, focusing on its mechanism of action, experimental validation, and relevant protocols.

Mechanism of Action: Inhibition of LOXL2/LOXL3

This compound is a member of the fluoroallylamine class of irreversible inhibitors.[1] Its primary mechanism of action involves the covalent modification of the active site of LOXL2 and LOXL3, leading to their inactivation. This inhibition prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin, thereby reducing the formation of cross-links that contribute to the pathological stiffness of fibrotic tissue. The inhibition of both LOXL2 and LOXL3 may offer a broader anti-fibrotic effect.

Signaling Pathway

The anti-fibrotic activity of this compound is rooted in its ability to disrupt the downstream consequences of LOXL2 and LOXL3 activity. These enzymes are key components of the pro-fibrotic tumor microenvironment and are often upregulated in response to fibrotic stimuli such as Transforming Growth Factor-beta (TGF-β). By inhibiting LOXL2/3, this compound interferes with the positive feedback loop that promotes fibroblast activation, proliferation, and extracellular matrix deposition.

Preclinical Efficacy in Lung Fibrosis Models

The pro-drug of this compound, PXS-5129A, has demonstrated anti-fibrotic activity in preclinical models of lung fibrosis.[1] While specific quantitative data from the primary literature on this compound is not publicly available in detail, the established efficacy of LOXL2 inhibition in similar models provides a strong rationale for its therapeutic potential.

To illustrate the expected therapeutic effect of a LOXL2 inhibitor in a bleomycin-induced lung fibrosis model, representative data from a study on a different LOXL2 inhibitor is presented below. This data is for contextual purposes and is not direct data for this compound.

Table 1: Representative Efficacy of a LOXL2 Inhibitor in a Bleomycin-Induced Lung Fibrosis Model

| Parameter | Vehicle Control | LOXL2 Inhibitor | Percent Reduction |

| Lung Hydroxyproline (B1673980) (µ g/lung ) | 150 ± 15 | 105 ± 12 | 30% |

| Ashcroft Fibrosis Score | 6.5 ± 0.8 | 3.5 ± 0.6 | 46% |

| Collagen Content (Sirius Red) | 35% ± 4% | 18% ± 3% | 49% |

Data is hypothetical and representative of typical findings for a LOXL2 inhibitor in a bleomycin-induced lung fibrosis model.

Experimental Protocols

The following is a detailed, representative protocol for a bleomycin-induced pulmonary fibrosis model in mice, a standard model for evaluating anti-fibrotic agents.

Bleomycin-Induced Pulmonary Fibrosis Model

1. Animal Model:

-

Species: C57BL/6 mice

-

Age: 8-10 weeks

-

Sex: Male

-

Housing: Standard specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Fibrosis:

-

Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

-

Administer a single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (e.g., 1.5 - 3.0 U/kg) in a sterile saline solution (typically 50 µL). Control animals receive sterile saline only.

3. Dosing of Investigational Compound (e.g., PXS-5129A):

-

Route of Administration: Oral gavage.

-

Dosing Regimen: Commence dosing on the day of bleomycin administration (Day 0) or in a therapeutic setting (e.g., starting 7-14 days post-bleomycin). Dosing is typically once or twice daily.

-

Vehicle: A suitable vehicle for the compound (e.g., 0.5% methylcellulose).

4. Study Endpoints and Analysis (typically at Day 14 or 21):

-

Bronchoalveolar Lavage (BAL):

-

Euthanize mice and perform a tracheostomy.

-

Lavage the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).

-

Collect BAL fluid and centrifuge to pellet cells.

-

Analyze the supernatant for total protein (e.g., BCA assay) and inflammatory cytokines (e.g., ELISA for TNF-α, IL-6).

-

Perform total and differential cell counts on the cell pellet.

-

-

Histopathology:

-

Perfuse the lungs with saline and inflate with 10% neutral buffered formalin.

-

Excise the lungs and immerse in formalin for fixation.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome or Picrosirius Red for collagen visualization.

-

Score lung fibrosis using the Ashcroft scoring system.

-

-

Hydroxyproline Assay:

-

Harvest a portion of the lung tissue and homogenize.

-

Hydrolyze the homogenate in concentrated HCl at an elevated temperature.

-

Quantify the hydroxyproline content using a colorimetric assay, which is a surrogate for total collagen content.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study of an anti-fibrotic compound like this compound.

Conclusion

This compound, through its potent and irreversible inhibition of LOXL2 and LOXL3, represents a promising therapeutic strategy for lung fibrosis. Preclinical studies in established animal models have demonstrated its anti-fibrotic activity, supporting its further development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other LOXL inhibitors in the context of fibrotic diseases. Further research, including the public dissemination of detailed quantitative data, will be crucial in fully elucidating the therapeutic potential of this compound.

References

PXS-5120A: A Comprehensive Selectivity Profile for Lysyl Oxidase Enzymes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the selectivity profile of PXS-5120A, a potent and irreversible inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes. This document provides a comprehensive overview of its inhibitory activity, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

Executive Summary

This compound is a fluoroallylamine-based small molecule inhibitor demonstrating high potency and selectivity for the profibrotic enzymes LOXL2 and LOXL3.[1][2][3] Notably, it exhibits a selectivity of over 300-fold for LOXL2 compared to the parent lysyl oxidase (LOX) enzyme, minimizing the potential for off-target effects associated with broad-spectrum LOX inhibition.[1][2][3][4][5] this compound also shows moderate activity against LOXL4, while displaying negligible substrate activity towards other related amine oxidases, contributing to its metabolic stability.[2][4][5] This selective inhibition of key enzymes involved in the pathological cross-linking of extracellular matrix proteins, such as collagen and elastin, underscores its potential as a therapeutic agent in fibrotic diseases.[3][5]

Quantitative Selectivity Profile

The inhibitory activity of this compound against various lysyl oxidase family members has been quantified through rigorous enzymatic assays. The following tables summarize the available data, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Potency of this compound against Human Lysyl Oxidase Enzymes

| Enzyme Target | IC50 (nM) | pIC50 | Ki (nM) |

| Recombinant Human LOXL2 | 5[1][2] | 8.4[1][2] | 83[1][2] |

| Human Fibroblast LOXL2 | 9[1][2] | - | - |

| Recombinant Human LOXL3 | 16[1][2] | - | - |

| Recombinant Human LOXL4 | 280[1][2] | - | - |

| LOX | - | 5.8[1][2] | - |

Table 2: Inhibitory Potency of this compound against Orthologous Lysyl Oxidase Enzymes and Functional Assays

| Enzyme/Assay | IC50 (nM) |

| Recombinant Mouse LOXL2 | 6[1][2] |

| Recombinant Rat LOXL2 | 6[1][2] |

| Collagen Oxidation Assay | 13[1][2] |

Experimental Protocols

The quantitative data presented above were primarily generated using a fluorometric enzyme inhibition assay, often referred to as the Amplex Red assay. The following is a detailed methodology based on standard protocols for this type of assay.

Lysyl Oxidase Inhibition Assay (Amplex Red Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human lysyl oxidase enzymes (LOX, LOXL2, LOXL3, LOXL4).

Principle: The enzymatic activity of lysyl oxidase on a substrate (e.g., a synthetic amine or collagen) produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to the enzyme activity. Inhibition of the lysyl oxidase by this compound results in a decreased rate of fluorescence generation.

Materials:

-

Recombinant human lysyl oxidase enzymes (LOX, LOXL2, LOXL3, LOXL4)

-

This compound

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Substrate (e.g., 1,4-diaminobutane (B46682) or a specific peptide substrate)

-

Assay Buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.2)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of test concentrations.

-

Prepare a working solution of the lysyl oxidase enzyme in assay buffer. The final concentration should be optimized to yield a robust signal within the linear range of the assay.

-

Prepare a detection mix containing Amplex Red reagent and HRP in assay buffer. This solution should be protected from light.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add a defined volume of the this compound dilutions or vehicle control (DMSO in assay buffer).

-

Add the lysyl oxidase enzyme solution to each well and pre-incubate with the inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This pre-incubation allows for the irreversible binding of this compound to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Immediately add the Amplex Red/HRP detection mix to each well.

-

Transfer the plate to a fluorescence microplate reader and monitor the increase in fluorescence over time (kinetic read) or at a fixed endpoint.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

-

Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Signaling Pathways and Mechanism of Action

This compound exerts its anti-fibrotic effects by inhibiting the enzymatic activity of LOXL2 and LOXL3. These enzymes play a crucial role in the maturation of the extracellular matrix (ECM), a key process in the pathogenesis of fibrosis. The following diagrams illustrate the relevant signaling pathways and the mechanism of this compound inhibition.

Caption: Mechanism of this compound in inhibiting fibrosis.

Caption: TGF-β signaling pathway in fibrosis.

Conclusion

This compound is a highly potent and selective dual inhibitor of LOXL2 and LOXL3 with a well-defined selectivity profile. Its ability to preferentially target these key pro-fibrotic enzymes over other lysyl oxidase family members, coupled with its favorable metabolic properties, makes it a promising candidate for the treatment of a range of fibrotic diseases. The detailed methodologies and pathway analyses provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of anti-fibrotic therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]

PXS-5120A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

PXS-5120A is a potent and irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3), members of the lysyl oxidase (LOX) family of enzymes.[1][2][3] These enzymes are critical in the cross-linking of collagen and elastin, fundamental processes in the formation of the extracellular matrix (ECM).[1][2] Dysregulation of LOX activity is implicated in the pathogenesis of fibrotic diseases and cancer.[1][2] this compound, a fluoroallylamine-containing compound, demonstrates high selectivity and anti-fibrotic activity in preclinical models, positioning it as a promising therapeutic candidate for diseases characterized by excessive collagen deposition. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with a distinct chemical structure that contributes to its potent and irreversible binding to its target enzymes.

Chemical Structure:

-

IUPAC Name: (Z)-1-(4-Amino-2-fluorobut-2-en-1-yl)-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methyl-1H-indole-5-carboxylic Acid Hydrochloride[4]

-

SMILES String: Cl.CN(C)S(=O)(=O)c1cccc(c1)-c1c(C)n(C\C(F)=C\CN)c2ccc(cc12)C(O)=O[4]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C22H25ClFN3O4S | [5] |

| Molecular Weight | 481.97 g/mol | [5] |

| CAS Number | 2125555-70-4 | [5] |

| Appearance | Solid | [4] |

| Solubility | 10 mM in DMSO | [4] |

| Storage | Powder: -20°C; In solvent: -80°C to -20°C | [6] |

Pharmacological Properties

Mechanism of Action

This compound is a mechanism-based, irreversible inhibitor of LOXL2 and LOXL3.[1][2][3] Its fluoroallylamine moiety is key to its mechanism, which involves covalent modification of the active site of the target enzymes. The inhibition is highly selective for LOXL2 over other LOX family members, such as LOX.[1][3]

In Vitro Activity

This compound has demonstrated potent inhibitory activity against LOXL2 and LOXL3 in various in vitro assays.

| Target Enzyme/Assay | IC50 (nM) | Ki (nM) | pIC50 | Reference |

| Recombinant Human LOXL2 | 5 | - | - | [5][6] |

| Human Fibroblast LOXL2 | 9 | - | - | [5][6] |

| Recombinant Mouse LOXL2 | 6 | - | - | [5][6] |

| Recombinant Rat LOXL2 | 6 | - | - | [5][6] |

| Recombinant Human LOXL3 | 16 | - | - | [5][6] |

| Recombinant Human LOXL4 | 280 | - | - | [5][6] |

| Collagen Oxidation Assay (rat) | 13 | - | - | [4] |

| Selectivity | ||||

| LOXL2 | - | 83 | 8.4 | [5] |

| LOXL | - | - | 5.8 | [5] |

In Vivo Activity and Pharmacokinetics

In vivo studies have been conducted using a pro-drug of this compound, designated as PXS-5129A, to enhance oral bioavailability.[2] Following oral administration, PXS-5129A is readily absorbed and rapidly hydrolyzed to the active compound, this compound.[5][6]

-

Animal Models: Anti-fibrotic activity has been demonstrated in mouse models of liver and lung fibrosis.[2][3]

-

Pharmacokinetics: In mice, oral gavage of PXS-5129A resulted in plasma concentrations of this compound that were sustained above the LOXL2 IC50 for over 6 hours.[5][6]

Signaling Pathways

LOXL2 plays a crucial role in fibrotic signaling pathways, primarily through its interaction with the Transforming Growth Factor-beta (TGF-β) and Phosphoinositide 3-kinase (PI3K)/AKT pathways. Inhibition of LOXL2 by this compound is expected to modulate these pathways and their downstream effects on fibrosis.

Caption: LOXL2 Signaling Pathway in Fibrosis.

Caption: Mechanism of Action of this compound in Fibrosis.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental designs.

In Vitro Enzyme Inhibition Assay (Amplex Red Assay)

This assay is commonly used to determine the inhibitory activity of compounds against amine oxidases, including the LOX family. The assay measures the production of hydrogen peroxide, a byproduct of the enzyme's catalytic activity.

General Protocol Outline:

-

Reagents: Recombinant human LOX family enzymes, Amplex Red reagent, horseradish peroxidase (HRP), appropriate enzyme substrates (e.g., benzylamine (B48309) for LOX), and this compound at various concentrations.

-

Procedure: a. A reaction mixture containing the enzyme, HRP, and the specific substrate is prepared in a 96-well plate. b. this compound is pre-incubated with the enzyme for a defined period to allow for irreversible binding. c. The reaction is initiated by the addition of the Amplex Red reagent. d. The fluorescence generated by the reaction of H2O2 with the Amplex Red reagent is measured over time using a fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm). e. IC50 values are calculated from the dose-response curves.

Note: For a detailed, step-by-step protocol, including specific reagent concentrations, incubation times, and buffer compositions, it is recommended to consult the primary literature, such as Findlay AD, et al. J Med Chem. 2019 Nov 14;62(21):9874-9889.

In Vitro Collagen Oxidation Assay

This assay assesses the ability of this compound to inhibit the cross-linking of collagen, a key function of LOXL2 in fibrosis.

General Protocol Outline:

-

Reagents: Rat tail collagen, recombinant human LOXL2, and this compound at various concentrations.

-

Procedure: a. Collagen is incubated with LOXL2 in the presence of varying concentrations of this compound. b. The extent of collagen cross-linking is quantified. This can be achieved through various methods, such as measuring the formation of specific cross-link products by mass spectrometry or assessing changes in the physical properties of the collagen matrix.

Note: The specific methodology for quantifying collagen cross-links can vary. For the precise protocol used for this compound, referral to the primary research article is advised.

In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This is a widely used animal model to induce liver fibrosis and evaluate the efficacy of anti-fibrotic agents.

General Protocol Outline:

-

Animals: Typically, male C57BL/6 mice are used.

-

Induction of Fibrosis: Mice are administered CCl4 (e.g., intraperitoneal injection) twice weekly for a period of 4-8 weeks to induce chronic liver injury and fibrosis.

-

Treatment: The pro-drug of this compound (PXS-5129A) is administered orally (e.g., daily gavage) during the CCl4 treatment period.

-

Endpoint Analysis:

-

Histology: Liver tissue is harvested, fixed, and stained (e.g., with Picrosirius Red) to visualize and quantify collagen deposition.

-

Biochemical Markers: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

-

Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

-

Note: Specific details regarding the CCl4 dosage, the PXS-5129A treatment regimen (dose, frequency, and duration), and the detailed procedures for endpoint analysis should be obtained from the primary publication.

In Vivo Bleomycin-Induced Lung Fibrosis Model

This model is a standard for studying pulmonary fibrosis and testing potential therapies.

General Protocol Outline:

-

Animals: Typically, C57BL/6 mice are used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.

-

Treatment: PXS-5129A is administered orally, typically starting after the initial inflammatory phase (e.g., day 7 post-bleomycin) to assess its effect on established fibrosis.

-

Endpoint Analysis:

-

Histology: Lung tissue is collected, fixed, and stained (e.g., Masson's trichrome) to evaluate the extent of fibrosis.

-

Hydroxyproline Assay: Total lung collagen content is quantified.

-

Bronchoalveolar Lavage (BAL): BAL fluid can be analyzed for inflammatory cell counts and cytokine levels.

-

Note: The optimal bleomycin dose, the timing and dosage of PXS-5129A treatment, and the specific protocols for endpoint analysis are critical for the reproducibility of this model and should be referenced from the original study.

Summary and Future Directions

This compound is a potent and selective irreversible inhibitor of LOXL2 and LOXL3 with demonstrated anti-fibrotic activity in preclinical models. Its well-defined chemical properties and mechanism of action make it a valuable tool for research into the role of LOX enzymes in fibrosis and other diseases. Further investigation is warranted to fully elucidate its therapeutic potential, including more detailed in vivo efficacy and safety studies. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret future studies with this promising compound.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | LOXL2 inhibitor | Probechem Biochemicals [probechem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

PXS-5120A: A Technical Guide to a Novel Investigational Anti-Fibrotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PXS-5120A is a potent and irreversible, mechanism-based inhibitor of the lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes, with the CAS number 2125955-70-4.[1][2][3][4] As a fluoroallylamine, it demonstrates significant anti-fibrotic activity by preventing the cross-linking of collagen and elastin, key processes in the pathogenesis of fibrotic diseases.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound, intended for professionals in the field of drug discovery and development.

Core Compound Data

This compound is a small molecule with the following chemical properties:

| Property | Value | Reference |

| CAS Number | 2125955-70-4 | [1][2][3] |

| Molecular Formula | C22H25ClFN3O4S | [1][2] |

| Molecular Weight | 481.97 g/mol | [1][2] |

| Class | Fluoroallylamine | [1][2][4] |

| Target(s) | Lysyl Oxidase-Like 2 (LOXL2), Lysyl Oxidase-Like 3 (LOXL3) | [1][2][3][4] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-fibrotic effects by irreversibly inhibiting the enzymatic activity of LOXL2 and LOXL3.[2][3][4] These copper-dependent amine oxidases play a crucial role in the maturation of the extracellular matrix (ECM) by catalyzing the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin.[5][6][7] This process results in the formation of highly reactive aldehyde residues, which spontaneously form covalent cross-links, leading to the stabilization and stiffening of the ECM.[6][7][8] In fibrotic diseases, the upregulation of LOXL2 is strongly associated with excessive collagen deposition and increased tissue stiffness.[9][10]

By inhibiting LOXL2 and LOXL3, this compound effectively blocks this cross-linking process, thereby reducing ECM stiffness and potentially halting or reversing the progression of fibrosis.[11][12]

Quantitative Preclinical Data

This compound has demonstrated high potency and selectivity for LOXL2 and LOXL3 over other members of the lysyl oxidase family and other amine oxidases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species/Source | Assay | IC50 (nM) | pIC50 | Ki (nM) | pKi | Reference |

| LOXL2 | Recombinant Human | 5 | [2][3][13] | ||||

| LOXL2 | Human Fibroblast | 9 | [2][3][13] | ||||

| LOXL2 | Recombinant Mouse | 6 | [2][3][13] | ||||

| LOXL2 | Recombinant Rat | 6 | [2][3][13] | ||||

| LOXL2 | 8.4 | 83 | [2][3] | ||||

| LOXL3 | Recombinant Human | 16 | [2][3][13] | ||||

| LOXL4 | Recombinant Human | 280 | [2][3][13] | ||||

| LOXL | 5.8 | [2][3] | |||||

| Collagen Oxidation | Collagen Oxidation Assay | 13 | [2][3][13] |

This compound is reported to be >300-fold selective for LOXL2 over LOXL.[2][3][4]

Table 2: In Vivo Administration and Pharmacokinetics

| Pro-drug | Administration Route | Observation | Reference |

| PXS-5129A | Oral gavage in mice | Readily absorbed and rapidly hydrolyzed to this compound. Plasma concentrations remained above the LOXL2 IC50 (6 nM) for over 6 hours, while staying below the IC50 for LOX. | [3][14][15][16] |

Experimental Protocols

This compound's anti-fibrotic activity has been validated in established preclinical models of liver and lung fibrosis.[17][18][19] The following are generalized protocols for the key types of experiments cited in the literature for this compound.

In Vitro Enzyme Inhibition Assay (Collagen Oxidation Assay)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of lysyl oxidase family members.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human LOXL2 or other LOX family enzymes are prepared in a suitable assay buffer. A collagen substrate is also prepared.

-

Compound Incubation: this compound, at various concentrations, is pre-incubated with the recombinant enzyme to allow for binding.

-

Reaction Initiation: The collagen substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.

-

Detection of Activity: The oxidative deamination of lysine residues by LOXL2 produces hydrogen peroxide (H₂O₂) as a byproduct. The amount of H₂O₂ generated is quantified using a sensitive detection method, such as the Amplex Red assay, which produces a fluorescent product in the presence of horseradish peroxidase.[20]

-

Data Analysis: The fluorescence is measured over time, and the rate of reaction is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Models of Fibrosis

The anti-fibrotic efficacy of this compound is typically evaluated in rodent models where fibrosis is induced chemically.

Methodology:

-

Acclimatization: Experimental animals (typically mice or rats) are acclimatized to the laboratory conditions.

-

Fibrosis Induction: Liver fibrosis is induced by repeated intraperitoneal injections of carbon tetrachloride (CCl₄), often twice a week for several weeks.[2][10][21] CCl₄ causes hepatocyte injury, leading to inflammation and subsequent activation of hepatic stellate cells, which results in collagen deposition.[3][11]

-

Treatment: The pro-drug of this compound, PXS-5129A, is administered to the animals, typically via oral gavage, either prophylactically or therapeutically.[14]

-

Endpoint Analysis: At the end of the study period, animals are euthanized, and liver tissues are harvested. The extent of fibrosis is assessed through:

-

Histology: Staining of liver sections with Sirius Red or Masson's trichrome to visualize collagen deposition.

-

Biochemical Analysis: Quantification of the total collagen content in the liver by measuring the hydroxyproline concentration.

-

Gene Expression Analysis: Measurement of pro-fibrotic gene expression (e.g., Col1a1, Acta2) via qPCR.

-

Methodology:

-

Fibrosis Induction: Pulmonary fibrosis is induced in mice or rats by a single or repeated intratracheal or intranasal administration of bleomycin.[1][13][17][18][19] Bleomycin causes lung injury and inflammation, leading to a fibrotic response characterized by excessive collagen deposition.[18]

-

Treatment: PXS-5129A is administered to the animals, usually via oral gavage, during the course of the study.

-

Endpoint Analysis: After a specified period (e.g., 14 or 21 days), lung tissues are harvested for analysis. The severity of fibrosis is determined by:

-

Histology: Assessment of lung architecture and fibrosis using the Ashcroft scoring method on stained lung sections.[1]

-

Biochemical Analysis: Measurement of lung collagen content via the hydroxyproline assay.

-

Lung Function Tests: In some studies, lung function parameters such as compliance and elastance are measured.[12]

-

Conclusion

This compound is a promising anti-fibrotic agent with a well-defined mechanism of action targeting LOXL2 and LOXL3. Its high potency and selectivity, coupled with demonstrated efficacy in preclinical models of liver and lung fibrosis, underscore its therapeutic potential. Further investigation and clinical development are warranted to establish its safety and efficacy in human fibrotic diseases. This technical guide provides a foundational understanding of this compound for researchers and developers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The challenge of determining lysyl oxidase activity: Old methods and novel approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Lysyl Oxidase Activity in Tumor Extracellular Matrix Using Peptide-Functionalized Gold Nanoprobes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 11. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]

- 12. Linking LOXL2 to Cardiac Interstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 14. This compound | Monoamine Oxidase | TargetMol [targetmol.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound | CAS#:2125955-70-4 | Chemsrc [chemsrc.com]

- 17. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. item.fraunhofer.de [item.fraunhofer.de]

- 19. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]

- 20. researchgate.net [researchgate.net]

- 21. ichorlifesciences.com [ichorlifesciences.com]

Methodological & Application

Application Notes and Protocols: PXS-5120A In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

PXS-5120A is a potent, irreversible, and selective fluoroallylamine-based inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3).[1][2] These enzymes are critical in the cross-linking of extracellular matrix proteins, such as collagen and elastin, a process implicated in the progression of fibrotic diseases.[2][3] This document provides a summary of the in vitro inhibitory activity of this compound and a detailed protocol for a representative in vitro assay to determine its potency.

Data Presentation

The inhibitory activity of this compound has been quantified against various lysyl oxidase (LOX) family enzymes using multiple in vitro assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki).

| Target Enzyme | Assay Type/Substrate | IC50 (nM) | Ki (nM) | pIC50 | Selectivity | Reference |

| Recombinant Human LOXL2 | Amplex-Red Oxidation Assay | 5 | - | 8.4 | >300-fold vs LOX | [1] |

| Human Fibroblast LOXL2 | Not Specified | 9 | - | - | - | [1][4] |

| Recombinant Mouse LOXL2 | Not Specified | 6 | - | - | - | [1][4] |

| Recombinant Rat LOXL2 | Not Specified | 6 | - | - | - | [1][4] |

| Recombinant Human LOXL3 | Amplex-Red Oxidation Assay (putrescine substrate) | 16 | - | - | - | [1][4] |

| Recombinant Human LOXL4 | Not Specified | 280 | - | - | - | [1][4] |

| Recombinant Human LOX | Not Specified | - | - | 5.8 | - | [1] |

| Collagen Oxidation Assay | Not Specified | 13 | - | - | - | [1][4] |

| Recombinant Human LOXL2 | Not Specified | - | 83 | - | - | [1][4] |

Signaling Pathway

Lysyl oxidases play a crucial role in the maturation of the extracellular matrix (ECM). LOXL2 and LOXL3 catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin. This process results in the formation of reactive aldehydes, which then spontaneously form covalent cross-links, leading to the stabilization and stiffening of the ECM. In fibrotic diseases, the upregulation of LOXL2/3 contributes to excessive collagen deposition and tissue scarring. This compound irreversibly inhibits LOXL2/3, thereby preventing collagen cross-linking and mitigating fibrosis.

Caption: Mechanism of LOXL2/3-mediated collagen cross-linking and its inhibition by this compound.

Experimental Protocols

In Vitro LOXL2/3 Inhibition Assay using Amplex-Red

This protocol describes a method to determine the inhibitory potential of this compound on recombinant human LOXL2 or LOXL3 activity using a fluorometric assay. The assay measures the hydrogen peroxide (H2O2) produced during the oxidation of a substrate (e.g., putrescine or a specific peptide) by the LOXL enzyme. H2O2, in the presence of horseradish peroxidase (HRP), reacts with Amplex-Red to produce the highly fluorescent resorufin, which can be quantified.

Materials and Reagents:

-

Recombinant Human LOXL2 or LOXL3 enzyme

-

This compound

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish Peroxidase (HRP)

-

Putrescine dihydrochloride (B599025) (or other suitable LOXL substrate)

-

Bovine Serum Albumin (BSA)

-

Assay Buffer (e.g., 50 mM Sodium Borate Buffer, pH 8.2)

-

DMSO (for dissolving this compound)

-

Black, flat-bottom 96-well microplates

-

Microplate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)

Experimental Workflow Diagram:

Caption: Workflow for the in vitro LOXL2/3 inhibition assay.

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

-

-

Reagent Preparation:

-

Prepare the Assay Buffer (50 mM Sodium Borate, pH 8.2, containing 0.1% BSA).

-

Prepare a working solution of the LOXL2 or LOXL3 enzyme in Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay.

-

Prepare a Detection Reagent Mix containing Amplex-Red, HRP, and the substrate (e.g., putrescine) in Assay Buffer. The final concentrations in the well should be optimized, but typical ranges are 50 µM Amplex-Red, 0.1 U/mL HRP, and 1-10 mM putrescine.

-

-

Assay Plate Setup (96-well format):

-

Add 1 µL of the serially diluted this compound or DMSO (for vehicle control and maximum activity wells) to the appropriate wells of a black 96-well plate.

-

Add 50 µL of the LOXL enzyme working solution to each well containing the compound or DMSO. For background control wells, add 50 µL of Assay Buffer without the enzyme.

-

Mix gently by tapping the plate.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 30 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.[1]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the Detection Reagent Mix to all wells. The total reaction volume will be approximately 101 µL.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: ~545 nm, Emission: ~590 nm) in kinetic mode, taking readings every 1-2.5 minutes for a duration of 30-60 minutes.[1]

-

-

Data Analysis:

-

For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence signal versus time plot (RFU/min).

-

Subtract the average rate of the background control wells from all other wells.

-

Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Rate of test well / Rate of vehicle control well)) * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (or similar sigmoidal dose-response) curve. The IC50 is the concentration of this compound that produces 50% inhibition of enzyme activity.[5]

-

References

Application Notes and Protocols for PXS-5120A: A Potent LOXL2/3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-5120A is a potent and irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3), enzymes critically involved in the cross-linking of extracellular matrix proteins like collagen and elastin.[1][2][3] Dysregulation of LOXL2 and LOXL3 activity is implicated in the progression of various fibrotic diseases, making them key therapeutic targets.[2][4][5] this compound exhibits high selectivity for LOXL2 over other related amine oxidases.[1][2] For in vivo applications, its prodrug form, PXS-5129A, is utilized for enhanced oral bioavailability.[1][3][6] These application notes provide detailed information on the solubility, stability, and experimental protocols for the effective use of this compound in research settings.

Physicochemical and In Vitro Activity Data

Solubility and Stability

Proper dissolution and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility. The following table summarizes its key solubility and stability properties.

| Parameter | Value | Notes |

| Molecular Weight | 481.97 g/mol | |

| Appearance | White to off-white solid | |

| Solubility in DMSO | 125 mg/mL (259.35 mM)[1] | Requires sonication for complete dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |

| 50 mg/mL (103.74 mM)[7] | Sonication is recommended.[7] | |

| Stock Solution Storage | -80°C for up to 6 months[1] | Store in sealed vials to prevent moisture contamination. |

| -20°C for up to 1 month[1] | Store in sealed vials to prevent moisture contamination. | |

| Shipping Condition | Room temperature in the continental US | May vary for other locations. |

| Solid Form Storage | 4°C, sealed from moisture |

In Vitro Inhibitory Activity

This compound is a potent inhibitor of LOXL2 and LOXL3. The table below details its inhibitory constants (IC₅₀, Kᵢ, pIC₅₀) against various lysyl oxidase enzymes.

| Target Enzyme | IC₅₀ / Kᵢ / pIC₅₀ | Species/Assay Condition |

| LOXL2 | Kᵢ: 83 nM; pIC₅₀: 8.4[1] | >300-fold selective over LOXL.[1] |

| Recombinant Human LOXL2 | IC₅₀: 5 nM[1] | |

| Human Fibroblast LOXL2 | IC₅₀: 9 nM[1] | |

| Recombinant Mouse LOXL2 | IC₅₀: 6 nM[1] | |

| Recombinant Rat LOXL2 | IC₅₀: 6 nM[1] | |

| LOXL3 | IC₅₀: 16 nM[1] | Recombinant Human LOXL3. |

| LOXL4 | IC₅₀: 280 nM[1] | Recombinant Human LOXL4 (moderate inhibition). |

| LOX | pIC₅₀: 5.8[1] | |

| Collagen Oxidation Assay | IC₅₀: 13 nM[1] |

Signaling Pathway

This compound exerts its anti-fibrotic effects by inhibiting LOXL2/3, key enzymes in the collagen cross-linking cascade. This pathway is often downstream of pro-fibrotic signaling molecules like TGF-β. The diagram below illustrates the central role of LOXL2 in fibrosis and the point of intervention for this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cell-based fibrosis model.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Sonicator

Protocol:

-

Allow the this compound powder vial to equilibrate to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-